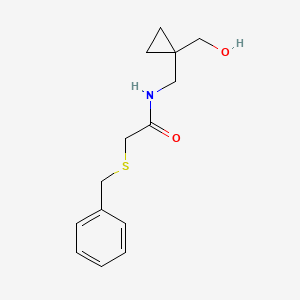

2-(benzylthio)-N-((1-(hydroxymethyl)cyclopropyl)methyl)acetamide

Description

2-(benzylthio)-N-((1-(hydroxymethyl)cyclopropyl)methyl)acetamide is a synthetic acetamide derivative characterized by a benzylthio group (-S-CH₂C₆H₅) at the 2-position of the acetamide backbone and a (1-(hydroxymethyl)cyclopropyl)methyl substituent on the nitrogen atom. The cyclopropane ring introduces steric constraints, while the hydroxymethyl group enhances hydrophilicity. This compound’s design likely aims to balance lipophilicity and solubility for optimized pharmacokinetic properties.

Properties

IUPAC Name |

2-benzylsulfanyl-N-[[1-(hydroxymethyl)cyclopropyl]methyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19NO2S/c16-11-14(6-7-14)10-15-13(17)9-18-8-12-4-2-1-3-5-12/h1-5,16H,6-11H2,(H,15,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFZPEYFFWRCSPI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1(CNC(=O)CSCC2=CC=CC=C2)CO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.37 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(benzylthio)-N-((1-(hydroxymethyl)cyclopropyl)methyl)acetamide typically involves multiple steps, starting from readily available precursors. One common approach involves the following steps:

Formation of the Benzylthio Group: This can be achieved by reacting benzyl chloride with thiourea to form benzylthiourea, followed by hydrolysis to obtain benzylthiol.

Cyclopropyl Ring Formation: The cyclopropyl ring can be introduced through a cyclopropanation reaction, often using diazomethane or a similar reagent.

Acetamide Formation: The final step involves the acylation of the intermediate with acetic anhydride or acetyl chloride to form the acetamide group.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and minimizing costs. This often includes the use of continuous flow reactors and other advanced technologies to ensure efficient and scalable production.

Chemical Reactions Analysis

Types of Reactions

2-(benzylthio)-N-((1-(hydroxymethyl)cyclopropyl)methyl)acetamide can undergo various chemical reactions, including:

Oxidation: The benzylthio group can be oxidized to form sulfoxides or sulfones.

Reduction: The acetamide group can be reduced to form amines.

Substitution: The hydroxymethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Nucleophiles like sodium azide or potassium cyanide can be employed under appropriate conditions.

Major Products

Oxidation: Sulfoxides and sulfones.

Reduction: Amines.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Synthesis and Characterization

The synthesis of 2-(benzylthio)-N-((1-(hydroxymethyl)cyclopropyl)methyl)acetamide typically involves multi-step organic reactions, including the formation of the benzylthio group and cyclopropyl functionalization. The characterization of the compound is usually performed using techniques such as NMR spectroscopy, mass spectrometry, and infrared spectroscopy to confirm its structure and purity.

Antimicrobial Activity

Research indicates that derivatives of acetamides, including those with benzylthio groups, exhibit notable antimicrobial properties. For instance, studies have demonstrated that certain acetamide derivatives show effectiveness against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. This activity is crucial in addressing the growing issue of antibiotic resistance in pathogens .

Anticancer Potential

The anticancer activity of compounds similar to this compound has been explored extensively. Some derivatives have shown promising results in inhibiting cancer cell proliferation in various cancer lines, including breast cancer (MCF-7), colon cancer (HCT-116), and cervical cancer (HeLa). These compounds often exert their effects by inducing apoptosis or inhibiting critical signaling pathways involved in tumor growth .

Antitubercular Activity

In vitro studies have highlighted the potential of certain acetamide derivatives to inhibit the growth of Mycobacterium tuberculosis. These compounds can interfere with vital mycobacterial enzymes, presenting a promising avenue for developing new antitubercular agents .

Case Studies

Mechanism of Action

The mechanism of action of 2-(benzylthio)-N-((1-(hydroxymethyl)cyclopropyl)methyl)acetamide involves its interaction with specific molecular targets. The benzylthio group can interact with thiol-containing enzymes, potentially inhibiting their activity. The cyclopropyl ring may also play a role in modulating the compound’s reactivity and binding affinity to various biological targets.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Key Structural Features

The compound’s uniqueness lies in its benzylthio group and cyclopropylmethyl-hydroxymethyl moiety . Below is a comparative analysis with structurally related acetamides:

Table 1: Structural Comparison of Acetamide Derivatives

Research Findings and Data Gaps

- The absence of similar data for the target compound limits direct efficacy comparisons .

- Patent Derivatives () : Piperidinylidene-containing analogs demonstrate prioritized metabolic stability and target engagement, suggesting the target compound’s cyclopropane may trade flexibility for specificity .

- Solubility and Stability: The hydroxymethyl group likely improves aqueous solubility over bromobenzyl or cyano-substituted analogs, though quantitative data is unavailable.

Biological Activity

The compound 2-(benzylthio)-N-((1-(hydroxymethyl)cyclopropyl)methyl)acetamide is a synthetic derivative that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Synthesis

The synthesis of this compound involves multiple steps that typically include the introduction of the benzylthio group and the cyclopropyl moiety. While specific synthetic pathways for this compound are not extensively documented in the literature, similar compounds suggest a strategy involving nucleophilic substitution reactions and amide bond formation.

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : Compounds with similar structures have shown the ability to inhibit key enzymes involved in various metabolic pathways. For instance, benzylthio derivatives are known to interact with proteins that regulate cell signaling and metabolism.

- Antiproliferative Effects : Research indicates that compounds with hydroxymethyl groups can exhibit antiproliferative properties, potentially through mechanisms involving apoptosis or cell cycle arrest .

- Neuroleptic Activity : Benzamide derivatives have demonstrated neuroleptic effects, suggesting that this compound may influence neurotransmitter systems, particularly dopaminergic pathways .

Case Studies

- Antiproliferative Activity : A study on benzopsoralens demonstrated that compounds with hydroxymethyl substitutions inhibited cell proliferation significantly. The antiproliferative effects were linked to their ability to inhibit topoisomerase II, a critical enzyme in DNA replication .

- Neuroleptic Properties : Another investigation into benzamide derivatives found that specific structural modifications enhanced neuroleptic activity compared to traditional agents like metoclopramide. This suggests that similar modifications in this compound could yield potent neuroleptic agents .

- Mitochondrial Activity : Research on cyclopropyl analogs revealed their role as mitofusin activators, which are crucial for mitochondrial fusion and function. This could imply a potential therapeutic pathway for neurodegenerative diseases linked to mitochondrial dysfunction .

Comparative Biological Activity Table

| Compound | Biological Activity | Mechanism |

|---|---|---|

| This compound | Antiproliferative | Inhibition of topoisomerase II |

| Benzopsoralens | Antiproliferative | DNA replication inhibition |

| Benzamide derivatives | Neuroleptic | Dopaminergic modulation |

| Cyclopropyl analogs | Mitochondrial activation | Mitofusin activation |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.